
4-Aza-Homoadamantan-Hydrochlorid
Übersicht
Beschreibung
4-Azahomoadamantane hydrochloride (4-AHA) is a novel organic compound with potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a cyclic, saturated hydrocarbon containing four carbon atoms and two nitrogen atoms, and is a derivative of adamantane. 4-AHA has been the subject of numerous scientific studies due to its unique properties, which have led to its use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Chemie ungesättigter Adamantan-Derivate
Adamantan-Derivate, einschließlich 4-Aza-Homoadamantan-Hydrochlorid, sind von großem Interesse auf dem Gebiet der Chemie . Sie sind hochreaktiv und daher als Ausgangsmaterialien für die Synthese verschiedener funktionaler Adamantan-Derivate nützlich . Sie werden auch bei der Entwicklung von thermisch stabilen und energiereichen Brennstoffen und Ölen, bioaktiven Verbindungen, Pharmazeutika und hochmolekularen diamantartigen Polymeren wie Diamanten eingesetzt .
Medizinische Chemie und Pharmakologie
Azaadamantane, stickstoffhaltige Analoga von Adamantan, haben verschiedene biologische Aktivitäten gezeigt . Der partielle Ersatz von Kohlenstoffatomen durch Stickstoff in diesen Verbindungen führt zu einer höheren Wasserlöslichkeit im Vergleich zu Adamantanen . Diese Eigenschaft, zusammen mit ihrer mäßigen Toxizität und verschiedenen Syntheseverfahren, macht sie für die Verwendung als Grundbaustein bei der Gestaltung neuer biologisch aktiver Verbindungen attraktiv .
Synthese von Benzimidazolen
This compound wurde bei der aeroben oxidativen Synthese von Benzimidazolen aus primären Aminen und o-Phenylendiamin eingesetzt . Dies stellt ein einfaches und effizientes katalytisches System für die Synthese von Benzimidazolen dar, die wichtige Verbindungen in der medizinischen Chemie sind .
Entwicklung neuer Materialien
Die hohe Reaktivität von Adamantan-Derivaten, einschließlich this compound, bietet umfangreiche Möglichkeiten für ihre Verwendung bei der Herstellung neuer Materialien auf Basis natürlicher und synthetischer Nanodiamanten .
Quantenchemische Berechnungen
Adamantan-Derivate werden auch in quantenchemischen Berechnungen verwendet, um die elektronische Struktur von Adamantan-Derivaten zu untersuchen und die Mechanismen für ihre chemischen und katalytischen Umwandlungen aufzuklären .
Synthese funktionaler Adamantan-Derivate
Die hohe Reaktivität von this compound bietet umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktionaler Adamantan-Derivate .
Biochemische Analyse
Biochemical Properties
4-Azahomoadamantane hydrochloride plays a significant role in various biochemical reactions due to its interaction with several enzymes, proteins, and other biomolecules. The compound exhibits less lipophilicity compared to its adamantane analogs, which affects its interaction with biological targets and bioavailability . It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. Additionally, 4-Azahomoadamantane hydrochloride can form complexes with proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Azahomoadamantane hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, 4-Azahomoadamantane hydrochloride has been found to impact gene expression, potentially altering the transcriptional profile of cells and affecting their metabolic state .
Molecular Mechanism
At the molecular level, 4-Azahomoadamantane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions underpin the biochemical and cellular effects of 4-Azahomoadamantane hydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Azahomoadamantane hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Azahomoadamantane hydrochloride remains stable under specific conditions, but its activity may decline over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 4-Azahomoadamantane hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular homeostasis and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
4-Azahomoadamantane hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites . These interactions highlight the compound’s role in maintaining cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 4-Azahomoadamantane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
4-Azahomoadamantane hydrochloride exhibits distinct subcellular localization, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and its impact on cellular processes.
Eigenschaften
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-7-2-9-3-8(1)5-10(4-7)11-6-9;/h7-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUZOWODHWUJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947120 | |
| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24280-74-8 | |
| Record name | 4-Azatricyclo(4.3.1.1(sup 3,8))undecane, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azatricyclo[4.3.1.1~3,8~]undecane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



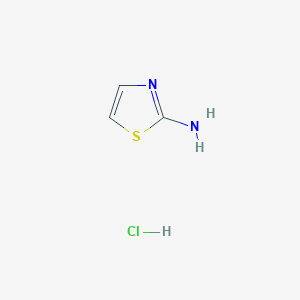
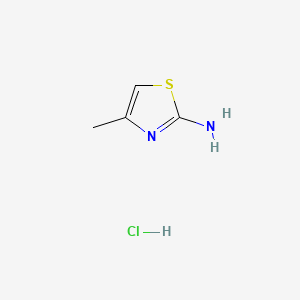
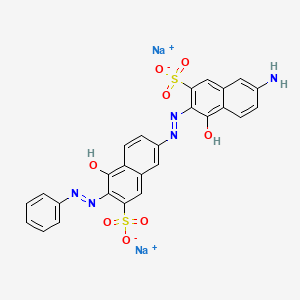

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)



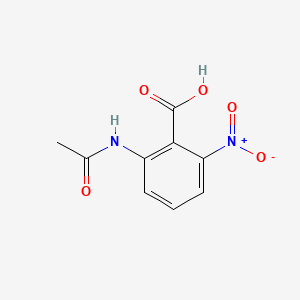
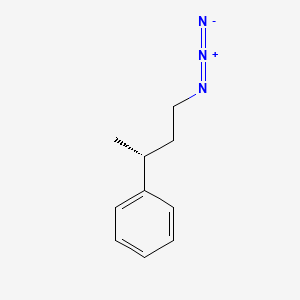

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)

